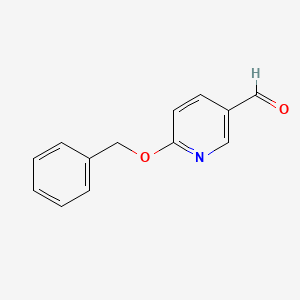
6-(Benzyloxy)nicotinaldehyde
概述
描述
6-(Benzyloxy)nicotinaldehyde is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/molThis compound has gained significant interest in various fields of research and industry due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 6-(Benzyloxy)nicotinaldehyde involves the reaction of benzyl bromide with 6-hydroxynicotinaldehyde in the presence of silver carbonate as a catalyst. The reaction is typically carried out in acetonitrile at room temperature overnight . The mixture is then filtered and concentrated to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
6-(Benzyloxy)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 6-(Benzyloxy)nicotinic acid.
Reduction: 6-(Benzyloxy)nicotinyl alcohol.
Substitution: Products vary based on the nucleophile used.
科学研究应用
6-(Benzyloxy)nicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 6-(Benzyloxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
相似化合物的比较
Similar Compounds
6-Hydroxynicotinaldehyde: Lacks the benzyloxy group, making it less lipophilic.
6-Methoxynicotinaldehyde: Contains a methoxy group instead of a benzyloxy group, resulting in different reactivity and properties.
6-(Phenylmethoxy)pyridine-3-carbaldehyde: Similar structure but with variations in the position of functional groups.
Uniqueness
6-(Benzyloxy)nicotinaldehyde is unique due to its combination of the benzyloxy and aldehyde functional groups, which confer distinct chemical reactivity and biological activity. Its enhanced lipophilicity compared to similar compounds makes it a valuable tool in various research applications.
属性
IUPAC Name |
6-phenylmethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-6-7-13(14-8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTGUOBUBJNAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610775 | |
| Record name | 6-(Benzyloxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635712-99-1 | |
| Record name | 6-(Benzyloxy)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

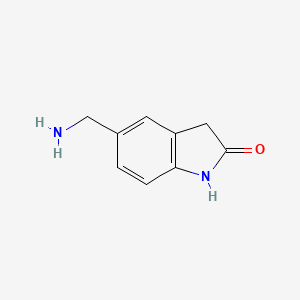
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)
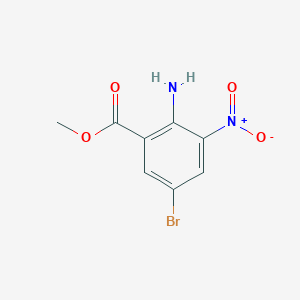
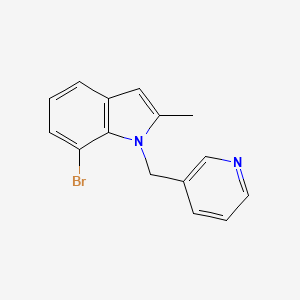


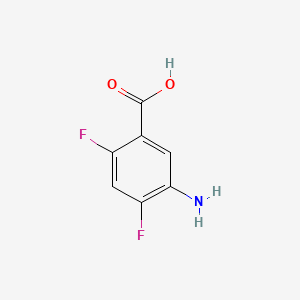
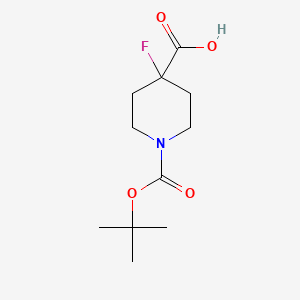
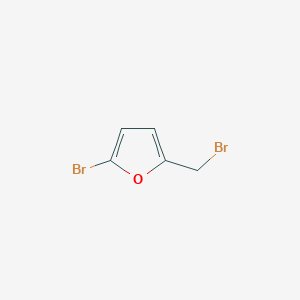
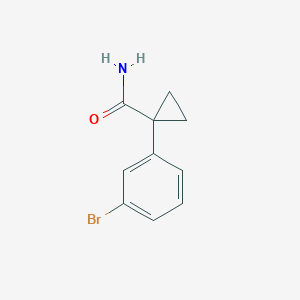
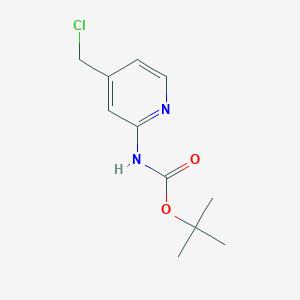


![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)
